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yde

Cat. No.: B13981786 Get Quote

Executive Summary
4-((4-Chlorophenoxy)methyl)benzaldehyde (CAS: 1442085-13-3) is a specialized aromatic

building block utilized primarily in the synthesis of pharmaceutical intermediates and

agrochemicals.[1] Structurally, it consists of a benzaldehyde core linked to a 4-chlorophenyl

moiety via a methoxy ether bridge. This ether linkage confers unique stability compared to

ester analogs, making it a robust scaffold for divergent synthesis, particularly in reductive

aminations and Knoevenagel condensations.

This guide provides a comprehensive technical profile, synthesizing available experimental

data with high-confidence structure-activity relationship (SAR) predictions to compensate for

the scarcity of direct public data on this specific derivative.

Molecular Identity & Structural Analysis[1]
The molecule features a benzyl ether functionality, which serves as a flexible yet stable spacer

between the two aromatic systems. The para-chloro substitution increases lipophilicity (LogP)

and metabolic stability compared to the unsubstituted phenoxy analog.
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Parameter Technical Detail

IUPAC Name 4-[(4-Chlorophenoxy)methyl]benzaldehyde

CAS Registry Number 1442085-13-3

Molecular Formula

Molecular Weight 246.69 g/mol

SMILES Clc1ccc(OCc2ccc(C=O)cc2)cc1

InChI Key BLCXBCYVCDPFEU-UHFFFAOYSA-N

Structural Class Diaryl ether; Benzaldehyde derivative

Physicochemical Properties Matrix
Note: Direct experimental values for this specific CAS are limited in open literature. The values

below include high-confidence predictions based on the close analog 4-

(benzyloxy)benzaldehyde (CAS 4397-53-9).

Physical State & Transitions
Based on Structural Analog Analysis (SAR), the addition of a chlorine atom to the 4-

(benzyloxy)benzaldehyde scaffold (MP: 72–74 °C) typically elevates the melting point due to

increased molecular weight and halogen-bonding interactions.

Property Value / Range Confidence Level

Physical State Solid (Crystalline powder) High (Analog verified)

Appearance White to off-white / pale beige High

Melting Point (Predicted) 75 – 85 °C Medium (SAR-derived)

Boiling Point (Predicted) ~380 – 390 °C (at 760 mmHg) Medium (Calculated)

Density (Predicted) 1.25 ± 0.05 g/cm³ High

Solubility & Lipophilicity
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The ether linkage and chloro-substitution significantly reduce water solubility while enhancing

solubility in non-polar and polar aprotic solvents.

Soluble in: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Chloroform.

Sparingly Soluble in: Ethanol, Methanol (requires heating).

Insoluble in: Water.[2]

LogP (Calculated): ~3.8 (Indicates high lipophilicity; suitable for cell-permeable drug

scaffolds).

Synthesis & Reaction Profiling[4][5]
Synthesis Pathway (Williamson Ether Synthesis)
The most reliable synthetic route involves the nucleophilic substitution of a benzyl halide with a

phenol. This method avoids the oxidation of sensitive alcohol intermediates.

Protocol Overview:

Reagents: 4-(Chloromethyl)benzaldehyde (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium

Carbonate (

, 2.0 eq).

Solvent: Acetonitrile (

) or DMF.

Conditions: Reflux (80°C) for 4–6 hours.

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

.

Purification: Recrystallization from Ethanol/Hexane.

Visualization of Synthesis & Reactivity
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The following diagram illustrates the synthesis from precursor blocks and the two primary

divergent pathways: Oxidation (to acid) and Reductive Amination (to amine).

4-(Chloromethyl)
benzaldehyde

4-((4-Chlorophenoxy)
methyl)benzaldehyde
(CAS 1442085-13-3)

K2CO3, DMF
Reflux, 4h

4-Chlorophenol

Nucleophilic Subst.

Carboxylic Acid
Derivative

Oxidation
(NaClO2/H2O2)

Secondary Amine
(Drug Scaffold)

Reductive Amination
(R-NH2, NaBH(OAc)3)

Click to download full resolution via product page

Figure 1: Synthetic route and primary reactivity divergence for 4-((4-
Chlorophenoxy)methyl)benzaldehyde.

Analytical Characterization (Expectations)
To validate the identity of the synthesized compound, the following spectroscopic signals are

diagnostic:

H NMR (500 MHz,

):

~10.0 ppm (s, 1H, CHO aldehyde proton).[3]

~7.9 ppm (d, 2H, Ar-H ortho to CHO).

~7.6 ppm (d, 2H, Ar-H meta to CHO).

~7.3 ppm (d, 2H, Ar-H of chlorophenyl ring).

~6.9 ppm (d, 2H, Ar-H ortho to ether oxygen).

~5.1–5.2 ppm (s, 2H,

benzylic methylene). Critical diagnostic peak.

IR Spectroscopy (FT-IR):

1700 cm
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: Strong C=O stretch (Aldehyde).

1240 cm

: Strong C-O-C asymmetric stretch (Ether).

1090 cm

: Ar-Cl stretch.

Handling & Safety Protocols
Hazard Classification (GHS):

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Storage & Stability:

Oxidation Sensitivity: Aldehydes slowly oxidize to carboxylic acids in air. Store under inert

atmosphere (

or Ar) at 2–8°C.

Shelf Life: 12–24 months if stored properly in amber glass vials to prevent photodegradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methoxy-3-(phenoxymethyl)benzaldehyde | C15H14O3 | CID 590880 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-Benzyloxybenzaldehyde(4397-53-9) MSDS Melting Point Boiling Point Density Storage
Transport [chemicalbook.com]

3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental
Journal of Chemistry [orientjchem.org]

4. chemos.de [chemos.de]

To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 4-
((4-Chlorophenoxy)methyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13981786#physical-characteristics-of-4-4-
chlorophenoxy-methyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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